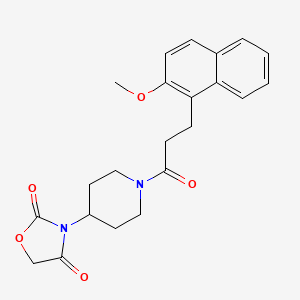
3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Improved Glucose Tolerance and Insulin Release
Research on oxazolidinediones, compounds closely related to the chemical , has demonstrated their potential in improving glucose tolerance and insulin release without inducing hypoglycemia below normal fasting glycemia levels. These findings suggest applications in diabetes management and insulin regulation therapies (Schnur & Morville, 1986).
Synthesis of Oxazolidines and Thiazolidines
The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters showcases the chemical's utility in generating diverse organic compounds. This process is significant for the development of new pharmaceuticals and materials with potential applications in various industries (Badr et al., 1981).
Electrooxidative Cyclization
Electrooxidative cyclization methods utilizing hydroxyamino compounds possessing a benzyl group to synthesize novel oxazinane and oxazolidine derivatives highlight the compound's role in organic synthesis. This technique offers a pathway for creating complex molecules with potential applications in drug development and synthetic chemistry (Okimoto et al., 2012).
Polymerization Studies
The compound's involvement in polymerization studies, particularly in the synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties, points to its applicability in creating new materials with unique properties. These polymers' good solubility and inherent viscosities suggest potential uses in coatings, adhesives, and other material science applications (Mallakpour & Rafiee, 2007).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of new compounds derived from the base chemical structure for their antimicrobial and antifungal activities indicate the potential for developing new antibiotics and antifungal agents. This research contributes to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Prakash et al., 2010).
Eigenschaften
IUPAC Name |
3-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-19-8-6-15-4-2-3-5-17(15)18(19)7-9-20(25)23-12-10-16(11-13-23)24-21(26)14-29-22(24)27/h2-6,8,16H,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELSQKZUOQOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(CC3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
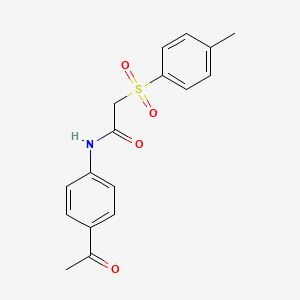

![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)
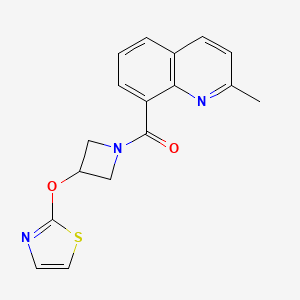
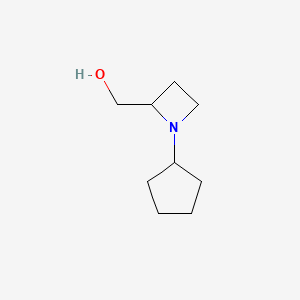

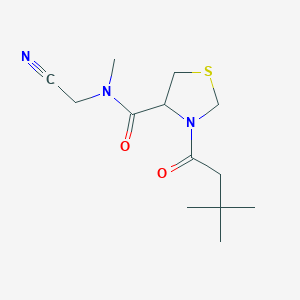
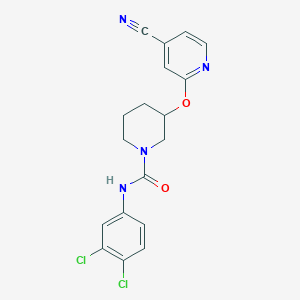

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)


